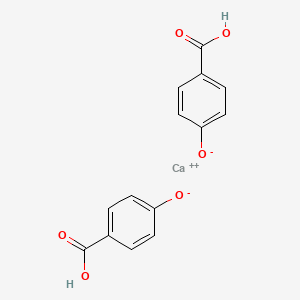

Calcium bis(4-hydroxybenzoate)

Description

Contextualizing 4-Hydroxybenzoate (B8730719) Chemistry in Modern Research

The chemistry of 4-hydroxybenzoic acid (4-HBA) and its derivatives is a significant area of modern scientific investigation. 4-HBA is a notable aromatic compound used extensively as a precursor for producing polymers, such as liquid crystal polymers. nih.gov Its esters, known as parabens, are not only used as antimicrobial agents but are also subjects of detailed structural studies to understand their crystalline properties and intermolecular interactions. cosmileeurope.euplos.org For instance, research on methyl 4-hydroxybenzoate has involved single-crystal X-ray diffraction to determine its three-dimensional framework, which is stabilized by extensive intermolecular hydrogen bonding. plos.org

The biosynthesis of 4-HBA is another active research area. It is an intermediate in the ubiquinone biosynthesis pathway in bacteria and can be produced from chorismate by the enzyme chorismate lyase. nih.govhmdb.ca Scientists have engineered microorganisms like Pseudomonas taiwanensis and E. coli to produce 4-HBA from renewable sources like glucose, highlighting its importance in biotechnological applications. frontiersin.org Furthermore, the catabolic pathways of 4-HBA in various bacteria are being studied for bioremediation purposes, as it is widely distributed in the environment. mdpi.com The inherent properties of the 4-hydroxybenzoate structure, including its antioxidant potential and estrogenic activity, continue to drive research into its biological effects and applications. researchgate.netfoodb.ca

Significance of Calcium-Based Coordination Compounds in Contemporary Chemical Science

Calcium-based coordination compounds are attracting considerable attention in contemporary chemical science due to their diverse applications and the unique characteristics of the calcium ion. tandfonline.com Calcium is an essential element in many biological processes, and its coordination compounds are often studied as mimics for biological systems. researchgate.net The need for inexpensive and less toxic coordination compounds has also spurred interest in using alkaline earth metals like calcium. researchgate.net

The Ca²⁺ ion is considered a hard metal ion, showing a strong preference for oxygen ligands over nitrogen or sulfur. libretexts.org Unlike ions such as Mg²⁺ which typically exhibit a fixed coordination number of 6 in an octahedral geometry, Ca²⁺ displays flexible coordination numbers, with 7 and 8 being the most common, and variable geometries. researchgate.netlibretexts.org This flexibility allows for the construction of diverse and complex structures.

Research applications for calcium coordination compounds are broad and include:

Tunable fluorescent indicators and ion sensing . tandfonline.com

Homogeneous catalysts . tandfonline.com

Metal-Organic Frameworks (MOFs) for applications such as the selective adsorption of gases like CO₂. tandfonline.com

Anionic polymerization initiators . rsc.org

The synthesis of these compounds can be achieved through various methods, including microwave-assisted synthesis, which offers advantages like shorter reaction times and lower energy consumption. tandfonline.com The study of their crystal structures, thermal stability, and chemical reactivity provides fundamental insights into their potential as functional materials. tandfonline.comresearchgate.net

Scope and Research Trajectories for Calcium bis(4-hydroxybenzoate) in Academic Disciplines

Specific academic research into Calcium bis(4-hydroxybenzoate) explores its physicochemical properties and potential biomedical applications beyond its role as a preservative.

One area of investigation involves its metal-ligand binding characteristics. Electrochemical studies have determined the association constant (Kass) for calcium binding to the 4-hydroxybenzoate isomer. These studies provide thermodynamic data on the complexation, which is crucial for understanding its behavior in various systems. researchgate.net Research has also examined how this complexation with calcium affects the antioxidant properties of the hydroxybenzoate ligand. researchgate.net

A significant research trajectory is the investigation of its potential as an anti-cancer agent. A 2021 study explored the anti-proliferative and pro-apoptotic effects of hydroxybenzoate calcium (HBCa) complexes, including 4-hydroxybenzoate calcium (4-HBCa), on the HT-1080 human fibrosarcoma cell line. mattioli1885journals.com The study found that 4-HBCa exerted cytotoxic activity in a concentration-dependent manner, showing greater potency than its 2- and 3-isomers. mattioli1885journals.com Key findings indicated that 4-HBCa inhibited cell proliferation, induced apoptosis (programmed cell death), and caused cell cycle arrest at the G0/G1 phase. mattioli1885journals.com Furthermore, the compound was shown to modulate the expression of key proteins involved in apoptosis, such as Bcl-2, Bax, and p53, suggesting it acts via the intrinsic apoptotic pathway. mattioli1885journals.com These results provide a rationale for the continued exploration of these compounds as potential anti-cancer agents. mattioli1885journals.com

Interactive Data Tables

Table 1: Chemical Properties of Calcium bis(4-hydroxybenzoate)

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₀CaO₆ | ontosight.aiwikidata.org |

| Common Name | Calcium Paraben | cosmileeurope.eu |

| CAS Number | 69959-44-0 | epa.govchemicalbook.com |

| Formation | Reaction of calcium hydroxide (B78521) and 4-hydroxybenzoic acid | ontosight.ai |

Table 2: Research Findings on Calcium bis(4-hydroxybenzoate)

| Research Area | Key Finding | Details | Source |

| Electrochemistry | Calcium Binding | The association constant (Kass) for calcium binding to 4-hydroxybenzoate in an aqueous solution was determined to be 8 mol L⁻¹. | researchgate.net |

| Medicinal Chemistry | Anti-proliferative Activity | Inhibited cell proliferation and induced apoptosis in HT-1080 human fibrosarcoma cells in a concentration-dependent manner. | mattioli1885journals.com |

| Medicinal Chemistry | Apoptotic Mechanism | Modulates anti-apoptotic protein Bcl-2 and induces pro-apoptotic proteins Bax, p53, and caspases-3. | mattioli1885journals.com |

| Medicinal Chemistry | Cell Cycle Arrest | Caused cell cycle arrest at the G0/G1 phase in HT-1080 cells. | mattioli1885journals.com |

Structure

3D Structure of Parent

Properties

CAS No. |

69959-44-0 |

|---|---|

Molecular Formula |

C14H10CaO6 |

Molecular Weight |

314.3 g/mol |

IUPAC Name |

calcium;4-carboxyphenolate |

InChI |

InChI=1S/2C7H6O3.Ca/c2*8-6-3-1-5(2-4-6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 |

InChI Key |

DTFQOFKRUDOJCR-UHFFFAOYSA-L |

SMILES |

C1=CC(=CC=C1C(=O)O)[O-].C1=CC(=CC=C1C(=O)O)[O-].[Ca+2] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)[O-].C1=CC(=CC=C1C(=O)O)[O-].[Ca+2] |

Other CAS No. |

69959-44-0 |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes for Calcium Bis 4 Hydroxybenzoate and Analogous Derivatives

Conventional Solution-Phase Synthesis and Crystallization Techniques

Conventional solution-phase synthesis represents the most straightforward approach to preparing Calcium bis(4-hydroxybenzoate). This method is typically based on an acid-base neutralization reaction in an aqueous medium. The process generally involves the reaction of 4-hydroxybenzoic acid with a calcium base, such as calcium hydroxide (B78521) or calcium oxide. guidechem.comresearchgate.net

The synthesis procedure starts with dissolving 4-hydroxybenzoic acid in water, which may require heating to increase solubility. A stoichiometric amount of a calcium salt, like calcium hydroxide, is then added to the solution. The reaction mixture is stirred, often at a controlled temperature (e.g., 60-90°C), for a period of two to four hours to ensure the reaction goes to completion. google.com The resulting product, Calcium bis(4-hydroxybenzoate), is sparingly soluble in water and precipitates out of the solution. fao.org The solid product is then isolated through filtration, washed with water to remove any unreacted starting materials or soluble impurities, and finally dried. guidechem.comgoogle.com Crystallization occurs upon cooling the solution or through solvent evaporation, yielding the final product as a white or colorless crystalline powder. fao.org This method is analogous to the preparation of other simple calcium carboxylates, such as calcium benzoate (B1203000). guidechem.com

| Parameter | Description | Example/Rationale | Reference |

|---|---|---|---|

| Reactants | An acidic ligand and a calcium base. | 4-hydroxybenzoic acid and Calcium Hydroxide (Ca(OH)₂) or Calcium Oxide (CaO). | guidechem.comresearchgate.net |

| Solvent | Typically a polar solvent in which reactants are soluble but the product has limited solubility. | Water is commonly used due to its low cost and safety. | guidechem.comgoogle.com |

| Temperature | Elevated temperatures are often used to increase reaction rate and reactant solubility. | Reaction temperatures can be controlled between 60-90°C. | google.com |

| Reaction Time | Sufficient time to ensure complete neutralization. | Typically 2 to 4 hours of stirring. | google.com |

| Isolation | Standard laboratory techniques for separating a solid product from a liquid. | Filtration, followed by washing with water and drying in an oven. | guidechem.comfao.org |

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are advanced techniques used to synthesize crystalline materials from substances that are not readily soluble in traditional solvents at ambient conditions. These methods involve carrying out the synthesis in a sealed vessel, known as an autoclave, at temperatures above the boiling point of the solvent. nih.govnih.gov This results in elevated pressure within the vessel, which can facilitate the dissolution of reactants and promote the growth of high-quality crystals. When water is the solvent, the method is termed hydrothermal; when an organic solvent is used, it is called solvothermal. researchgate.net

These techniques are widely employed for the synthesis of metal-organic frameworks (MOFs), which are coordination polymers. nih.govrsc.org For instance, the solvothermal reaction of p-hydroxybenzoic acid with various metal salts in a solvent like N,N'-dimethylformamide (DMF) has been used to produce new MOFs. rsc.orgresearchgate.net In a typical procedure for a calcium-based MOF, a calcium salt (e.g., Ca(NO₃)₂·4H₂O) and the organic linker (in this case, 4-hydroxybenzoic acid) are dissolved in a suitable solvent or solvent mixture (e.g., THF, water, ethanol) within an autoclave. nih.gov The sealed vessel is then heated to a specific temperature (e.g., 120°C) for several days. nih.gov Upon slow cooling to room temperature, crystalline products are formed, which can then be separated by filtration. nih.govrsc.org These methods offer excellent control over the crystal structure and morphology of the final product. usda.gov

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Reactants | Metal salt and organic linker. | Ca(NO₃)₂·4H₂O and 2,3-dihydroxyterephthalic acid. | nih.gov |

| Solvent | High-boiling point organic solvents or aqueous mixtures. | N,N'-dimethylformamide (DMF); or a mixture of THF, water, and ethanol. | nih.govrsc.org |

| Temperature | Typically above 100°C to create high autogenous pressure. | 120°C to 140°C. | nih.govrsc.org |

| Time | Extended periods to allow for crystal growth. | 24 hours to 3 days. | nih.govrsc.org |

| Apparatus | A sealed reaction vessel capable of withstanding high pressure and temperature. | Autogenous autoclave or sealed flask. | nih.govrsc.org |

Green Chemistry Principles in Compound Preparation

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of Calcium bis(4-hydroxybenzoate) can incorporate several green chemistry principles.

A key aspect is the use of environmentally benign solvents. The conventional solution-phase synthesis, which primarily uses water as the reaction medium, is inherently a green method. guidechem.comgoogle.com Water is non-toxic, non-flammable, and readily available. Aqueous precipitation methods are generally considered simpler, safer, and more environmentally friendly than processes requiring organic solvents or high energy inputs like sintering. researchgate.net

Furthermore, designing energy-efficient processes is crucial. Low-temperature synthesis methods, such as carrying out the reaction at 60-90°C instead of higher temperatures, reduce energy consumption. google.com These methods can lower costs and prevent environmental pollution associated with high energy use. google.com

Influence of Reaction Parameters on Compound Purity and Crystal Habit

The physicochemical properties of Calcium bis(4-hydroxybenzoate), including its purity and crystal habit (the characteristic external shape of a crystal), are highly dependent on the reaction conditions during its synthesis.

pH and Reactant Ratio: The pH of the reaction medium is a critical parameter. It influences the deprotonation of the carboxylic acid and phenolic hydroxyl groups of 4-hydroxybenzoic acid, which is necessary for coordination with the calcium ion. In the synthesis of related compounds like calcium phosphates, pH is a key factor determining the final phase composition of the precipitate. mdpi.comresearchgate.net Similarly, the molar ratio of the calcium source to 4-hydroxybenzoic acid must be carefully controlled to ensure the formation of the desired stoichiometric compound and avoid impurities from unreacted starting materials.

Temperature: Temperature affects both the reaction kinetics and the solubility of the product. In solution-phase synthesis, temperature can influence the rate of precipitation and, consequently, the size of the resulting crystals. In hydrothermal and solvothermal synthesis, temperature is a primary determinant of the final crystal phase, as different crystalline structures can be thermodynamically stable at different temperatures. nih.gov For amorphous precursors, temperature can trigger dehydration and subsequent crystallization. nih.govresearchgate.net

Solvent and Additives: The choice of solvent plays a significant role, particularly in solvothermal synthesis. Different solvents can alter the coordination environment of the calcium ion and lead to the formation of different crystal structures or polymorphs. nih.gov The presence of additives or impurities in the reaction mixture can also modify the crystal habit by selectively adsorbing onto specific crystal faces, thereby inhibiting or promoting growth in certain directions. researchgate.net

| Parameter | Influence on Purity | Influence on Crystal Habit & Morphology | Reference |

|---|---|---|---|

| pH | Ensures complete reaction and prevents formation of acid salts or hydroxides. | Affects the supersaturation rate and can influence which crystalline phase is formed. | mdpi.com |

| Temperature | Affects reaction rate and can lead to decomposition at very high temperatures. | Higher temperatures can yield larger, more well-defined crystals but can also lead to different polymorphs. Controls crystallization pathways. | nih.govresearchgate.net |

| Reactant Concentration | Stoichiometric ratios are crucial for high purity. | Higher concentrations (supersaturation) can lead to rapid precipitation and smaller crystals. | researchgate.net |

| Solvent | Affects reactant solubility and can be incorporated into the crystal structure. | The solvent system in solvothermal synthesis is critical in directing the final crystal structure. | nih.gov |

| Cooling Rate | Does not directly affect purity but can influence the degree of solvent inclusion. | Slow cooling generally promotes the growth of larger, more perfect crystals. | rsc.org |

Structural Elucidation and Coordination Chemistry of Calcium Bis 4 Hydroxybenzoate

Single-Crystal X-ray Diffraction Investigations of Coordination Modes

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information on bond lengths, bond angles, and coordination environments.

Despite the utility of this technique, a definitive single-crystal structure of Calcium bis(4-hydroxybenzoate) has not been detailed in the available scientific literature. However, analysis of related calcium carboxylate structures allows for postulation of likely coordination modes. For instance, studies on calcium complexes with similar ligands, such as 4-nitrobenzoate (B1230335), reveal that calcium can exhibit high coordination numbers, typically seven or eight. researchgate.net The coordination environment is often complex and can be described by geometries such as a distorted bicapped trigonal prism. researchgate.net It is anticipated that in a crystalline state, the 4-hydroxybenzoate (B8730719) ligand would coordinate to the calcium ion primarily through its carboxylate group.

Powder X-ray Diffraction for Phase Identification and Structural Confirmation

Powder X-ray diffraction (PXRD) is a fundamental analytical technique used to identify crystalline phases and confirm the bulk purity of a synthesized material. A PXRD pattern provides a characteristic fingerprint based on the lattice spacings of a crystalline solid.

A specific, indexed powder diffraction pattern for Calcium bis(4-hydroxybenzoate) is not publicly documented. For a novel crystalline material, a PXRD pattern would be recorded and compared against simulated patterns generated from single-crystal data or indexed to determine the unit cell parameters. This process is crucial for confirming that a synthesized powder corresponds to the intended structure and is free from crystalline impurities.

Ligand Binding Modes and Coordination Geometries around Calcium(II) Centers

The 4-hydroxybenzoate anion possesses two potential donor sites for metal coordination: the carboxylate group and the phenolic hydroxyl group. However, studies of calcium binding with isomeric hydroxybenzoates in aqueous solutions indicate that for the 4-hydroxybenzoate isomer, calcium binds solely to the carboxylate group. nih.gov

The carboxylate group itself can adopt several binding modes to connect to one or more metal centers:

Monodentate: One oxygen atom of the carboxylate coordinates to a single calcium ion.

Bidentate Chelating: Both oxygen atoms of the carboxylate coordinate to the same calcium ion.

Bidentate Bridging: The two oxygen atoms of the carboxylate group bridge two different calcium ions.

Based on related structures, such as calcium 4-nitrobenzoate coordination polymers, bridging modes are very common and essential for the formation of extended polymeric networks. researchgate.net Calcium(II), being a large and oxophilic ion, typically achieves high coordination numbers (6 to 9). The final coordination geometry around the Ca(II) center would be a result of the number of coordinated 4-hydroxybenzoate ligands and any solvent molecules (like water) that may also be present in the coordination sphere. Geometries such as distorted octahedral, pentagonal bipyramidal, or capped trigonal prismatic are plausible.

A hypothetical coordination geometry is depicted in the table below, based on common findings in related calcium carboxylate complexes.

| Feature | Description |

| Central Ion | Calcium(II) |

| Ligand | 4-hydroxybenzoate |

| Primary Binding Site | Carboxylate group |

| Potential Coordination Number | 7 or 8 |

| Possible Geometries | Distorted bicapped trigonal prism, Pentagonal bipyramid |

| Common Binding Modes | Monodentate, Bidentate Bridging |

Supramolecular Assembly and Intermolecular Interactions

The presence of the aromatic benzene (B151609) ring in the 4-hydroxybenzoate ligand allows for the possibility of π-π stacking interactions. nih.gov These non-covalent interactions occur between the electron clouds of adjacent aromatic rings. In the solid state, coordination polymers containing aromatic ligands often arrange to maximize these stabilizing interactions, typically with face-to-face or offset stacking geometries. Such interactions would further stabilize the packing of the polymer chains, contributing to the cohesion of the three-dimensional structure. nih.gov

The 4-hydroxybenzoate ligand is a classic example of a "linker" or "bridging ligand" in coordination chemistry. Its ability to bind through the carboxylate group, potentially bridging two or more calcium centers, facilitates the formation of extended coordination polymers. rsc.orgresearchgate.net Depending on the precise coordination mode of the carboxylate (e.g., µ2-bridging) and the participation of the hydroxyl group in hydrogen bonding, different dimensionalities can be achieved:

One-Dimensional (1D): Bridging ligands link calcium centers to form infinite chains. researchgate.net

Two-Dimensional (2D): These chains are further linked together, for example, through hydrogen bonds or another bridging mode of the ligand, to form sheets.

Three-Dimensional (3D): The 2D layers are interconnected through coordination bonds or other strong intermolecular forces to create a robust, three-dimensional framework. rsc.org

The specific dimensionality of Calcium bis(4-hydroxybenzoate) would depend on the synthetic conditions (e.g., solvent, temperature), which influence the resulting coordination environment and crystal packing.

Impact of Auxiliary Ligands and Counterions on Coordination Architectures

The coordination chemistry of calcium 4-hydroxybenzoate is significantly influenced by the introduction of additional molecules, such as auxiliary ligands or the nature of the counterions present during synthesis. These components can direct the self-assembly process, leading to a wide array of supramolecular architectures with varied dimensionalities and properties. While specific mixed-ligand crystal structures for Calcium bis(4-hydroxybenzoate) are not extensively detailed in the literature, valuable insights can be drawn from closely related calcium carboxylate systems. These analogous structures demonstrate the profound effect that N-donor auxiliary ligands, solvent molecules, and the anionic state of the primary ligand have on the final coordination polymer.

A clear illustration of this principle is found in the coordination chemistry of calcium 4-nitrobenzoate, a structurally similar analogue. The precursor compound, [Ca(H₂O)₄(4-nba)₂] (where 4-nba = 4-nitrobenzoate), serves as a versatile starting material. researchgate.net Reaction of this aquo complex with various N-donor ligands leads to distinctly different architectures, demonstrating the directing role of the auxiliary ligand.

For example, the introduction of 2-aminopyridine (B139424) (2-ap) under different conditions yields two different products. In an aqueous solution, the reaction results in a water-rich compound, Ca(H₂O)₆(4-nba)(2-ap)·H₂O, where the calcium ion is coordinated by six water molecules, and the 4-nitrobenzoate anions act as counterions. researchgate.net Conversely, a solid-state reaction at elevated temperatures produces an anhydrous coordination polymer, [Ca(2-ap)(4-nba)₂], where the 2-aminopyridine and the 4-nitrobenzoate ligands are both directly coordinated to the calcium center. researchgate.net

Similarly, the reaction of [Ca(H₂O)₄(4-nba)₂] with 3,5-dimethyl-pyrazole (dmp) results in a one-dimensional (1-D) coordination polymer with the formula [[Ca(H₂O)₂(4-nba)₂]·2dmp]n. researchgate.net In this structure, the 4-nitrobenzoate ligand adopts a µ₂-bridging tridentate binding mode, linking the calcium centers into a chain. The dmp molecules are not coordinated to the metal but are present as free molecules in the crystal lattice, influencing the packing of the polymer chains. researchgate.net These examples underscore the power of auxiliary ligands to systematically tune the final structure from simple salts to complex polymers.

Table 1: Influence of N-Donor Auxiliary Ligands on Calcium 4-Nitrobenzoate Structures

| Precursor | Auxiliary Ligand | Reaction Condition | Final Compound Formula | Structural Outcome |

|---|---|---|---|---|

| [Ca(H₂O)₄(4-nba)₂] | 2-Aminopyridine (2-ap) | Aqueous Solution | Ca(H₂O)₆(4-nba)(2-ap)·H₂O | 0-D complex; 4-nba is a counterion |

| [Ca(H₂O)₄(4-nba)₂] | 2-Aminopyridine (2-ap) | Solid-State, 100°C | [Ca(2-ap)(4-nba)₂] | Anhydrous polymer |

Solvent molecules can also function as crucial auxiliary ligands, directly participating in the coordination sphere of the calcium ion and dictating the network's structure. Studies on 4-hydroxybenzoic acid with other alkaline and alkaline earth metals reveal the integral role of solvents. For instance, in the magnesium analogue, Mg(Hhba)₂(H₂O)₂, water molecules occupy coordination sites on the metal, and the alignment of the resulting 2D sheets creates channels filled with 1,4-dioxane (B91453) solvent molecules. rsc.org In a lithium complex, Li₂(hba)DMF, dimethylformamide (DMF) molecules are coordinated to the lithium ions within channels of a 3D network. rsc.org This highlights that the choice of solvent is not trivial, as it can be incorporated into the final structure, thereby becoming an essential architectural component.

The nature of the counterion, or more broadly, the acid-base conditions of the synthesis, also plays a pivotal role. The 4-hydroxybenzoate ligand can exist in different protonation states: the neutral acid (H₂hba), the monoanion (Hhba⁻), or the dianion (hba²⁻). The specific form present is determined by the stoichiometry of the base used during synthesis. Research on alkali metal salts of 4-hydroxybenzoic acid shows that this variation directly impacts the coordination network. nih.gov Different stoichiometric ratios of metal hydroxide (B78521) to 4-hydroxybenzoic acid can result in structures incorporating a mix of these species, leading to complex hydrogen-bonding networks and varied packing arrangements. nih.gov This principle suggests that for calcium bis(4-hydroxybenzoate), controlling the pH and the molar ratios of reactants is critical for targeting specific crystalline phases and architectures.

Table 2: Chemical Compound Names

| Abbreviation / Trivial Name | Systematic Name |

|---|---|

| 4-nba | 4-nitrobenzoate |

| 2-ap | 2-aminopyridine |

| dmp | 3,5-dimethyl-pyrazole |

| H₂O | Water |

| DMF | Dimethylformamide |

| H₂hba | 4-hydroxybenzoic acid |

| Hhba⁻ | 4-hydroxybenzoate (monoanion) |

| hba²⁻ | 4-oxidobenzoate (dianion) |

Spectroscopic and Spectrometric Characterization in Research Contexts

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy is a key method for identifying the functional groups and understanding the bonding within Calcium bis(4-hydroxybenzoate). This is achieved by analyzing the interaction of the molecule with infrared radiation (FT-IR) and inelastic light scattering (Raman).

In the solid state, the most significant feature distinguishing the salt from its parent acid (4-hydroxybenzoic acid) is the carboxylate group. The deprotonation of the carboxylic acid upon forming the calcium salt leads to the disappearance of the characteristic broad O-H stretching band (typically around 2500-3300 cm⁻¹) and the C=O stretching vibration of the acid (around 1680-1710 cm⁻¹). researchgate.netvscht.cz In their place, two distinct bands corresponding to the carboxylate anion (COO⁻) appear. hilarispublisher.com

The primary vibrations observed for Calcium bis(4-hydroxybenzoate) include:

Phenolic O-H Stretch: A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, corresponding to the stretching vibration of the hydroxyl group on the benzene (B151609) ring. researchgate.net

Aromatic C-H Stretch: These vibrations occur above 3000 cm⁻¹, generally in the 3000-3100 cm⁻¹ range. vscht.cz

Asymmetric Carboxylate Stretch (ν_as(COO⁻)): This is an intense band appearing in the 1540-1620 cm⁻¹ region. This absorption is a key indicator of the formation of the carboxylate salt.

Symmetric Carboxylate Stretch (ν_s(COO⁻)): This band is found in the 1380-1450 cm⁻¹ region. The separation between the asymmetric and symmetric stretching frequencies (Δν) can provide information about the coordination mode of the carboxylate group with the calcium ion.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

Phenolic C-O Stretch: A strong band is expected around 1250-1300 cm⁻¹.

Ca-O Vibrations: In the far-infrared region (below 500 cm⁻¹), vibrations corresponding to the calcium-oxygen bond are expected. nih.gov

Raman spectroscopy provides complementary information. The symmetric carboxylate stretch (ν_s(COO⁻)) often gives a strong Raman signal. The aromatic ring vibrations also produce characteristic Raman bands, with a particularly strong peak for the ring breathing mode around 1600 cm⁻¹. researchgate.netresearchgate.net The symmetric stretching mode of the phosphate (B84403) group in calcium phosphates, a well-studied calcium salt, shows a very strong band near 960 cm⁻¹, illustrating the utility of Raman for analyzing symmetric vibrations in such compounds. nih.gov

| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Description |

|---|---|---|---|

| Phenolic O-H Stretch | 3200-3600 (Broad) | Weak | Stretching of the hydroxyl group. |

| Aromatic C-H Stretch | 3000-3100 | Strong | Stretching of C-H bonds on the benzene ring. |

| Asymmetric Carboxylate Stretch (ν_as(COO⁻)) | 1540-1620 (Strong) | Medium | Asymmetric stretching of the C-O bonds in the carboxylate group. |

| Aromatic Ring Stretch (C=C) | ~1600, ~1500 | Strong | In-plane stretching of the benzene ring. |

| Symmetric Carboxylate Stretch (ν_s(COO⁻)) | 1380-1450 (Strong) | Strong | Symmetric stretching of the C-O bonds in the carboxylate group. |

| Phenolic C-O Stretch | 1250-1300 | Medium | Stretching of the C-O bond of the phenol (B47542). |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Solution

NMR spectroscopy is an indispensable tool for confirming the molecular structure of Calcium bis(4-hydroxybenzoate) in solution. In a suitable solvent such as DMSO-d₆ or D₂O, the compound dissociates into a Ca²⁺ ion and two 4-hydroxybenzoate (B8730719) anions. Therefore, the NMR spectrum reflects the structure of the 4-hydroxybenzoate anion.

¹H NMR: The proton NMR spectrum of the 4-hydroxybenzoate anion is simple and characteristic.

The aromatic protons exhibit an AA'BB' spin system, which appears as two distinct doublets due to the para-substitution pattern.

The two protons ortho to the carboxylate group (H-2, H-6) are chemically equivalent and appear as a doublet at a downfield chemical shift (typically ~7.7-7.9 ppm) due to the deshielding effect of the carboxylate. bmrb.io

The two protons meta to the carboxylate group (H-3, H-5), which are ortho to the hydroxyl group, are also equivalent and appear as a doublet at a more upfield position (~6.8-7.0 ppm). bmrb.io

The phenolic hydroxyl proton (OH) gives rise to a singlet, the chemical shift of which can be variable depending on the solvent, concentration, and temperature.

The carboxylic acid proton is absent, confirming the deprotonated state.

¹³C NMR: The carbon NMR spectrum provides further structural confirmation.

The spectrum will show four signals for the aromatic carbons due to the molecule's symmetry.

The carboxylate carbon (C=O) appears at the most downfield position, typically in the range of 165-175 ppm. bmrb.io

The carbon bearing the hydroxyl group (C-4) is observed around 160-164 ppm. bmrb.io

The carbon ipso to the carboxylate group (C-1) is found around 120-125 ppm. bmrb.io

The carbons ortho (C-2, C-6) and meta (C-3, C-5) to the carboxylate group will have distinct signals, typically around 130-134 ppm and 115-118 ppm, respectively. bmrb.io

| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | H-2, H-6 | ~7.7-7.9 | Doublet |

| ¹H | H-3, H-5 | ~6.8-7.0 | Doublet |

| ¹H | OH | Variable | Singlet |

| ¹³C | C=O (Carboxylate) | ~167-170 | N/A |

| ¹³C | C-4 (C-OH) | ~162-164 | N/A |

| ¹³C | C-2, C-6 | ~131-133 | N/A |

| ¹³C | C-1 | ~121-124 | N/A |

| ¹³C | C-3, C-5 | ~115-117 | N/A |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides information about the electronic transitions within the 4-hydroxybenzoate moiety. The calcium ion is spectroscopically transparent in the UV-Vis range and does not contribute to the absorption spectrum. The spectrum is characterized by absorptions arising from π → π* transitions within the aromatic ring and the carbonyl group.

The 4-hydroxybenzoate anion contains a benzene ring substituted with a hydroxyl group (-OH), an auxochrome, and a carboxylate group (-COO⁻), a chromophore. The hydroxyl group's lone pair of electrons can be delocalized into the π-system of the ring, influencing the energy of the electronic transitions. The spectrum of 4-hydroxybenzoic acid typically shows a strong absorption maximum (λ_max) around 256 nm. caymanchem.com The position of this maximum can be sensitive to the pH of the solution. In basic solutions, where the phenolic proton is removed to form a phenoxide, a bathochromic (red) shift to a longer wavelength (around 280-290 nm) is observed due to the increased electron-donating ability of the phenoxide group. nist.gov

| Solvent/pH Condition | Expected λ_max (nm) | Electronic Transition Type |

|---|---|---|

| Neutral (e.g., Water, Ethanol) | ~256 | π → π |

| Basic (Phenoxide form) | ~285 | π → π |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and probing the structure of the 4-hydroxybenzoate ligand through fragmentation analysis. For an ionic salt like Calcium bis(4-hydroxybenzoate), soft ionization techniques such as Electrospray Ionization (ESI) are most appropriate.

In ESI-MS negative ion mode, the spectrum would be expected to show a prominent peak for the 4-hydroxybenzoate anion at a mass-to-charge ratio (m/z) of 137.02, corresponding to the [C₇H₅O₃]⁻ ion. nih.gov

While Electron Ionization (EI) is generally used for volatile, thermally stable organic compounds, analyzing the EI-MS of the parent 4-hydroxybenzoic acid provides insight into the fragmentation of the organic ligand. The molecular ion [M]⁺• for 4-hydroxybenzoic acid appears at m/z 138. researchgate.netnist.gov Key fragmentation pathways include:

Loss of a hydroxyl radical (•OH): This results in a major fragment ion at m/z 121, corresponding to the 4-hydroxybenzoyl cation [HO-C₆H₄-CO]⁺. nist.gov

Decarbonylation: The m/z 121 fragment can then lose a molecule of carbon monoxide (CO) to produce the hydroxyphenyl cation at m/z 93. nist.gov

Decarboxylation: A significant fragmentation pathway involves the loss of a molecule of carbon dioxide (CO₂) from the molecular ion, leading to the formation of the phenol radical cation at m/z 94. nist.gov

These fragmentation patterns are highly characteristic and useful for identifying the 4-hydroxybenzoate structure within a sample.

| m/z Value | Proposed Ion Structure | Fragmentation Pathway (from 4-Hydroxybenzoic Acid, m/z 138) |

|---|---|---|

| 138 | [C₇H₆O₃]⁺• | Molecular Ion |

| 121 | [C₇H₅O₂]⁺ | [M - •OH]⁺ |

| 94 | [C₆H₆O]⁺• | [M - CO₂]⁺• |

| 93 | [C₆H₅O]⁺ | [M - •OH - CO]⁺ |

| 65 | [C₅H₅]⁺ | Loss of CO from the [C₆H₅O]⁺ ion |

Theoretical and Computational Investigations of Calcium Bis 4 Hydroxybenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules and condensed phases. DFT is employed to predict a wide range of molecular properties, including geometries, vibrational frequencies, and the energies of frontier molecular orbitals.

Geometry optimization is a computational procedure that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For the 4-hydroxybenzoate (B8730719) ligand, DFT calculations, such as those performed on the related molecule methyl 4-hydroxybenzoate using the B3LYP/6-311G(d,p) basis set, have shown that the benzene (B151609) ring is planar. nih.gov Theoretical calculations of bond lengths and angles generally show a slight deviation from experimental crystal structure data, primarily because the computations are typically performed for a molecule in the gaseous phase, whereas experimental values are often from the solid state. nih.gov

Vibrational frequency predictions are another key output of DFT calculations. These theoretical frequencies correspond to the different modes of vibration within the molecule. For methyl 4-hydroxybenzoate, a strong correlation has been found between the computed vibrational spectra and experimental FT-IR spectra, indicating a high level of accuracy for the computational model. nih.gov This suggests that DFT calculations for Calcium bis(4-hydroxybenzoate) would likely provide reliable predictions of its vibrational modes.

Table 1: Comparison of Selected Experimental and Theoretical Geometrical Parameters for a Related 4-Hydroxybenzoate Compound (Methyl 4-hydroxybenzoate)

| Parameter | Bond/Angle | Experimental Value (Å/°) | Theoretical Value (DFT/B3LYP) (Å/°) |

|---|---|---|---|

| Bond Length | C1-C2 | 1.389 | 1.393 |

| C2-C3 | 1.383 | 1.391 | |

| C1-O7 | 1.359 | 1.362 | |

| Bond Angle | C2-C1-C6 | 120.3 | 120.1 |

| O7-C1-C2 | 121.5 | 121.8 | |

| Dihedral Angle | O7-C1-C2-C3 | 180.0 | 180.0 |

Data sourced from computational studies on methyl 4-hydroxybenzoate. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter that provides insights into the molecule's kinetic stability and optical polarizability. scispace.com

For a related compound, calcium 2,5-dihydroxybenzoate, DFT calculations have shown that the HOMO orbitals are primarily localized on the hydroxyl substituent of the benzene ring. researchgate.net The calcium complex of this molecule exhibits a higher HOMO energy level compared to the free ligand, suggesting an increased tendency for electron donation. researchgate.net

Table 2: Frontier Molecular Orbital Energies for a Structurally Similar Calcium Complex (Calcium 2,5-dihydroxybenzoate)

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2,5-dihydroxybenzoic acid | -6.0138 | -1.1350 | 4.8788 |

| Calcium 2,5-dihydroxybenzoate | -5.7054 | -1.4443 | 4.2611 |

Data illustrates the effect of calcium complexation on a similar hydroxybenzoate ligand. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding, interactions between bonds, and charge transfer within a molecular system. nih.gov It provides a detailed picture of the delocalization of electron density between occupied and unoccupied orbitals, which is crucial for understanding molecular stability. The stability of the molecule arises from hyperconjugative interactions and charge delocalization, which can be quantified using NBO analysis. nih.gov

In this analysis, the interactions between donor (Lewis-type) and acceptor (non-Lewis type) orbitals are examined, and the stabilization energy associated with these interactions is calculated. A higher stabilization energy indicates a more significant intramolecular charge transfer and a more stable interaction.

Molecular Dynamics Simulations for Conformational Analysis and Interaction Modeling

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations can provide valuable insights into the conformational flexibility of Calcium bis(4-hydroxybenzoate) and its interactions with its environment, such as solvent molecules or biological macromolecules.

MD simulations have been effectively used to study the role of calcium ions in maintaining the structural integrity of enzymes and to model the coordination of calcium in active sites. nih.gov In the context of Calcium bis(4-hydroxybenzoate), MD simulations could be employed to explore its conformational landscape, the stability of the coordination between the calcium ion and the 4-hydroxybenzoate ligands, and the dynamics of its interactions in solution.

Computational Predictions of Spectroscopic Parameters

Computational methods, particularly DFT, are increasingly used to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental findings. The interplay between high-resolution rotational spectroscopy and quantum-chemical computations is invaluable for investigating molecules in the gas phase. nih.gov

For molecules similar in complexity to Calcium bis(4-hydroxybenzoate), computational models based on DFT have been shown to predict rotational constants with high accuracy (better than 0.3%). nih.gov This level of accuracy is crucial for the detailed characterization of the molecule's structure. Furthermore, theoretical calculations of vibrational frequencies are instrumental in assigning the bands observed in infrared and Raman spectra.

Biochemical Interactions and Mechanistic Studies at the Molecular Level

Calcium Ion Complexation and Chelation Dynamics with 4-Hydroxybenzoate (B8730719) Ligands

The interaction between calcium ions and 4-hydroxybenzoate ligands is characterized by a weak binding affinity, governed by specific thermodynamic properties. Unlike its 2-hydroxy isomer (salicylate), 4-hydroxybenzoate does not form a chelate ring with calcium. Instead, the calcium ion binds exclusively to the carboxylate group of the ligand. nih.gov

Electrochemical studies have quantified the association constant (Kass) and thermodynamic parameters for the 1:1 complex formation in an aqueous solution at 25 °C. The binding process is exothermic, with a negative enthalpy change (ΔH⁰) of -51 kJ mol⁻¹. nih.gov The weak binding affinity is primarily an entropy effect. The process leads to a significant increase in molecular ordering, as indicated by a large negative entropy change (ΔS⁰) of -155 J mol⁻¹ K⁻¹. nih.gov This contrasts with the 3-isomer, where the weak binding is mainly an enthalpy effect. nih.gov

| Parameter | Value | Unit |

|---|---|---|

| Association Constant (Kass) | 8 | mol L⁻¹ |

| Enthalpy Change (ΔH⁰) | -51 | kJ mol⁻¹ |

| Entropy Change (ΔS⁰) | -155 | J mol⁻¹ K⁻¹ |

Molecular Interactions with Cellular Components (e.g., mitochondria, ion channels)

Direct molecular interactions of the Calcium bis(4-hydroxybenzoate) complex with subcellular components such as mitochondria have not been extensively detailed in available research. The primary focus of existing studies has been on the effects at the cellular level, such as apoptosis, rather than specific organellar interactions.

However, studies on related compounds provide some insight into potential interactions with ion channels. Research on alkyl p-hydroxybenzoates (parabens) has shown they can modulate both voltage- and ligand-gated ion channels in neuronal cells. nih.gov For instance, methyl p-hydroxybenzoate and butyl p-hydroxybenzoate have been found to inhibit Ba²⁺ currents passing through Ca²⁺ channels and also suppress K⁺ currents. nih.gov Furthermore, butyl p-hydroxybenzoate was observed to abolish inward currents activated by acetylcholine. nih.gov While these findings pertain to esters of 4-hydroxybenzoic acid rather than its calcium salt, they suggest that the 4-hydroxybenzoate moiety has the potential to interact with ion channel proteins. The influence of calcium complexation on these potential interactions remains an area for further investigation.

The binding site for the calcium ion on the 4-hydroxybenzoate ligand has been clearly identified. The interaction occurs solely at the carboxylate group (-COO⁻). nih.gov Unlike isomers where a hydroxyl group is adjacent to the carboxylate (e.g., 2-hydroxybenzoate), the para position of the hydroxyl group in 4-hydroxybenzoate makes chelation geometrically impossible. nih.gov The affinity for this binding is relatively weak, with an association constant (Kass) of 8 mol L⁻¹ at 25 °C. nih.gov

The 4-hydroxybenzoate ligand is a known intermediate in several metabolic pathways, particularly in microorganisms. It serves as a precursor in the biosynthesis of ubiquinone (Coenzyme Q), a critical component of the electron transport chain. hmdb.ca The first step in this pathway involves the enzyme 4-hydroxybenzoate polyprenyltransferase, which attaches a polyprenyl side chain to the 4-hydroxybenzoate molecule. hmdb.ca

In various microbes, 4-hydroxybenzoate can be catabolized through hydroxylation. The flavoprotein enzyme 4-hydroxybenzoate 3-monooxygenase catalyzes the conversion of 4-hydroxybenzoate into protocatechuate, which is then further processed and funneled into the tricarboxylic acid (TCA) cycle. hmdb.camdpi.com

The complexation of 4-hydroxybenzoate with calcium can modulate its biochemical activity. For example, the presence of calcium has been shown to affect the antioxidant capacity of hydroxybenzoates. nih.gov This suggests that the formation of the calcium complex can influence the ligand's participation in redox-sensitive enzymatic or chemical reactions. nih.gov

Mechanistic Investigations of Cellular Responses in vitro (e.g., apoptosis pathways in cell lines)

In vitro studies have demonstrated that calcium hydroxybenzoate complexes can induce cytotoxic and pro-apoptotic effects in cancer cell lines. Research on the HT-1080 human fibrosarcoma cell line showed that Calcium bis(4-hydroxybenzoate) inhibits cell proliferation and induces apoptosis in a concentration-dependent manner. Morphological changes consistent with apoptosis, such as membrane blebbing, chromatin condensation, and the formation of apoptotic bodies, were observed in treated cells.

Mechanistic investigations suggest that the apoptotic effects are mediated through the intrinsic pathway. This is supported by the modulation of key regulatory proteins. Treatment with the complex led to the downregulation of the anti-apoptotic protein Bcl-2 and a corresponding upregulation of pro-apoptotic proteins, including Bax and the tumor suppressor p53. Furthermore, an increase in the executioner caspase, caspase-3, was noted, confirming the activation of the apoptotic cascade. These findings indicate that Calcium bis(4-hydroxybenzoate) triggers programmed cell death by altering the balance of pro- and anti-apoptotic signals within the cell, ultimately leading to caspase activation.

| Protein | Role in Apoptosis | Observed Effect of Treatment |

|---|---|---|

| Bcl-2 | Anti-apoptotic | Downregulation |

| Bax | Pro-apoptotic | Induction/Upregulation |

| p53 | Tumor Suppressor, Pro-apoptotic | Induction/Upregulation |

| Caspase-3 | Executioner Caspase | Induction/Upregulation |

Role in Biomineralization Processes at the Molecular Level (if applicable)

Based on the available scientific literature, there is no direct evidence to suggest a specific role for Calcium bis(4-hydroxybenzoate) in biomineralization processes at the molecular level. Research on biomineralization, such as the formation of calcium carbonate or calcium phosphate (B84403), focuses on processes controlled by macromolecules, specific enzymes like carbonic anhydrase, and the influence of ions like magnesium, but does not identify 4-hydroxybenzoate as a direct participant or modulator of crystal nucleation or growth.

Applications in Advanced Materials Science and Functional Composites

Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)

The 4-hydroxybenzoate (B8730719) ligand, a component of Calcium bis(4-hydroxybenzoate), possesses both a carboxylate group and a hydroxyl group, making it a versatile building block for constructing coordination polymers and Metal-Organic Frameworks (MOFs). Coordination polymers are materials formed by the self-assembly of metal ions with organic ligands, creating one-, two-, or three-dimensional structures. MOFs are a subclass of these materials characterized by their porous nature.

While specific studies detailing the integration of Calcium bis(4-hydroxybenzoate) as a singular component into extensive 3D MOFs are not widely documented, the principles of coordination chemistry suggest its potential. The carboxylate group can coordinate to the calcium ion, while the hydroxyl group can either coordinate to another metal center or participate in hydrogen bonding to stabilize the resulting framework.

Research on related systems provides insight into the potential structural chemistry. For instance, studies on alkaline earth metals, including calcium, with 4-hydroxybenzoic acid in the presence of auxiliary ligands like 1,10-phenanthroline (B135089) have resulted in monomeric complexes. In these structures, the calcium ion is coordinated by the carboxylate groups of the 4-hydroxybenzoate, water molecules, and the auxiliary ligand. researchgate.netresearchgate.net Although not forming a true coordination polymer through bridging 4-hydroxybenzoate ligands, these monomeric units self-assemble into extensive 3D supramolecular networks through hydrogen bonding. researchgate.netresearchgate.net This demonstrates the strong propensity of the 4-hydroxybenzoate ligand to direct the formation of ordered, higher-dimensional structures. The phenolic hydroxyl group and the carboxylate oxygen atoms are key participants in these hydrogen-bonding networks. researchgate.net

The table below summarizes the structural features of related alkaline earth metal hydroxybenzoate complexes, illustrating the coordination environment and the resulting supramolecular aggregation.

| Compound ID | Metal Ion | Ligands | Metal Coordination Geometry | Key Supramolecular Interactions | Reference |

| 2 | Ca(II) | 4-hydroxybenzoate, 1,10-phenanthroline, Water | Distorted Square Antiprism | O-H···O, C-H···O Hydrogen Bonding, π–π interactions | researchgate.net |

| 3 | Ba(II) | 3-hydroxybenzoate, 1,10-phenanthroline, Water | Distorted Square Antiprism | O-H···O, C-H···O Hydrogen Bonding, π–π interactions | researchgate.net |

This table is based on data from studies on analogous systems to illustrate the potential structural chemistry involving calcium and 4-hydroxybenzoate ligands.

Exploration in Nonlinear Optical (NLO) Materials Development

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. This property is crucial for applications in optoelectronics, including frequency conversion and optical switching. Organic materials with delocalized π-electron systems are often good candidates for NLO applications.

The 4-hydroxybenzoate ligand, with its aromatic ring, possesses a π-electron system that could contribute to nonlinear optical properties. However, for second-order NLO effects, a non-centrosymmetric crystal structure is required. The crystal structure of related calcium-containing complexes can be either centrosymmetric or non-centrosymmetric depending on the specific ligands and crystallization conditions. For example, a calcium 4-hydroxybenzoate complex with 1,10-phenanthroline was found to crystallize in a centrosymmetric space group, which would preclude second-order NLO activity. researchgate.net In contrast, a similar barium-based complex crystallized in a non-centrosymmetric space group. researchgate.net

While direct investigation into the NLO properties of pure Calcium bis(4-hydroxybenzoate) is not extensively reported in the reviewed literature, the broader family of organic benzoate (B1203000) derivatives has been explored for such applications. The potential for Calcium bis(4-hydroxybenzoate) in this area remains a subject for future research, contingent on the synthesis of stable, non-centrosymmetric crystalline forms.

Role as a Component in Polymer Synthesis and Liquid Crystal Polymer Chemistry

In the realm of polymer chemistry, 4-hydroxybenzoic acid is a well-established monomer used in the synthesis of high-performance liquid crystal polymers (LCPs), such as the Vectra™ family of copolyesters. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties. The synthesis typically involves the acidolysis of acetylated 4-hydroxybenzoic acid with other aromatic hydroxy acids or diols.

The direct role of Calcium bis(4-hydroxybenzoate) as a monomer or precursor in the synthesis of these LCPs is not supported by the available scientific literature. The polymerization process relies on the reactivity of the carboxylic acid and hydroxyl groups to form ester linkages, and the presence of the ionic calcium salt would fundamentally alter this reaction pathway.

However, calcium-based compounds do play other roles in polyester (B1180765) synthesis. For instance, various calcium compounds are effective as catalysts in the ring-opening polymerization of cyclic esters to produce polyesters. rsc.org Additionally, calcium carbonate is frequently used as a filler or nucleating agent in polyester composites to modify their mechanical and thermal properties. nih.govnih.gov These applications, while involving calcium and polyesters, are distinct from using Calcium bis(4-hydroxybenzoate) as a structural component of the polymer backbone.

Development of Supramolecular Functional Materials

Supramolecular chemistry involves the design and synthesis of complex chemical systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. Calcium bis(4-hydroxybenzoate) is a prime candidate for the development of supramolecular functional materials due to the specific functionalities of its 4-hydroxybenzoate ligand.

The key to its supramolecular behavior lies in the presence of both hydrogen bond donors (the hydroxyl group) and acceptors (the carboxylate oxygen atoms). These groups can engage in robust and directional hydrogen bonding, leading to the self-assembly of extended networks.

Studies on alkaline earth metal complexes with 4-hydroxybenzoate have confirmed the formation of extensive polymeric networks in the solid state, driven by a combination of O-H···O and C-H···O hydrogen bonds, as well as π–π stacking interactions between the aromatic rings. researchgate.netresearchgate.net In these structures, even if the metal-ligand interaction only forms a simple monomeric complex, these non-covalent interactions link the individual molecules into highly ordered one-, two-, or three-dimensional arrays. researchgate.net The phenolic group, while not directly coordinating to the metal ion in these specific cases, plays a crucial role in forming these hydrogen-bonded assemblies. researchgate.net

The ability to form such ordered, self-assembled structures is the foundation for creating functional materials. By modifying the ligand or introducing other interacting molecules, it may be possible to design materials with specific properties, such as selective guest inclusion (for sensing or separation) or stimuli-responsive behavior, based on the controlled assembly and disassembly of the supramolecular network.

The table below details the types of non-covalent interactions observed in related alkaline earth hydroxybenzoate complexes, which are fundamental to their role in supramolecular chemistry.

| Interaction Type | Donor Group | Acceptor Group | Role in Supramolecular Assembly | Reference |

| Hydrogen Bonding | Phenolic -OH | Carboxylate O | Formation of 1D, 2D, or 3D networks | researchgate.net |

| Hydrogen Bonding | Aromatic C-H | Carboxylate O | Stabilization of the crystal packing | researchgate.net |

| π–π Stacking | Aromatic Ring | Aromatic Ring | Contributes to the overall stability of the assembled structure | researchgate.netresearchgate.net |

This table highlights the key intermolecular forces responsible for the formation of supramolecular structures in materials containing the 4-hydroxybenzoate ligand.

Analytical Methodologies for Research and Quantitative Determination in Research Settings

Chromatographic Techniques for Separation and Analysis (e.g., HPLC, GC-MS)

Chromatographic methods are paramount for the separation and quantitative analysis of the 4-hydroxybenzoate (B8730719) anion from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalently used techniques.

High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted method for the analysis of 4-hydroxybenzoate and its related esters (parabens). The technique offers excellent separation and quantification capabilities. Reversed-phase HPLC is typically employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.netoup.com Detection is commonly performed using an ultraviolet (UV) detector at a wavelength of approximately 254 nm, where the benzene (B151609) ring of the hydroxybenzoate molecule exhibits strong absorbance. researchgate.netresearchgate.net The determination of 4-hydroxybenzoate content through HPLC has been shown to be consistent with results from other advanced methods like microemulsion electrokinetic chromatography (MEEKC). nih.gov A simple, isocratic HPLC method has been developed to separate 4-hydroxybenzoic acid along with other aromatic acids, achieving baseline separation in under five minutes. helixchrom.com

Gas Chromatography-Mass Spectrometry (GC-MS) provides high selectivity and sensitivity, making it suitable for trace-level analysis. Due to the low volatility of 4-hydroxybenzoic acid and its salts, a derivatization step is typically required before GC analysis. researchgate.net This process converts the analyte into a more volatile and thermally stable compound. Common derivatization techniques include silylation or acylation. iaea.orgresearchgate.net The mass spectrometer detector offers definitive identification based on the mass-to-charge ratio of the fragmented ions, providing a high degree of confidence in the results. researchgate.net

| Technique | Stationary Phase/Column | Mobile Phase/Carrier Gas | Detection Method | Typical Retention Time | Reference |

|---|---|---|---|---|---|

| HPLC | Reversed-phase C18 | Acetonitrile/Methanol and Water mixture | UV at 254 nm | ~5.34 min | researchgate.netresearchgate.net |

| GC-MS | 5%-phenyl-95%-dimethylpolysiloxane capillary column | Helium | Mass Spectrometry (after derivatization) | Varies with derivative | iaea.org |

Spectrophotometric and Spectrofluorometric Methods for Detection and Quantification

Spectroscopic methods offer rapid and sensitive detection of 4-hydroxybenzoate. These techniques are based on the interaction of the molecule with electromagnetic radiation.

Spectrophotometry , specifically UV-Vis spectrophotometry, is a straightforward method for quantification. The 4-hydroxybenzoate molecule possesses wide absorption bands in the ultraviolet region between 200 and 400 nm. nist.gov The exact position of the maximum absorbance (λmax) can be influenced by the pH of the solution, but a significant peak is consistently observed around 250-260 nm. nist.govsielc.com This method's simplicity and cost-effectiveness make it a valuable tool for routine analysis, although it may be susceptible to interference from other UV-absorbing compounds in the sample matrix.

Spectrofluorometry is a highly sensitive technique that measures the fluorescence emitted by a compound after it absorbs light. The 4-hydroxybenzoate anion is naturally fluorescent. When combined with a separation technique like HPLC, fluorescence detection provides enhanced selectivity and lower detection limits compared to UV detection. For p-hydroxybenzoic acid esters, typical fluorescence detection is performed with an excitation wavelength of 280 nm and an emission wavelength of 305 nm. nih.gov The intrinsic fluorescence of the flavin cofactor has been utilized in conjunction with Förster resonance energy transfer (spFRET) to study the enzyme p-hydroxybenzoate hydroxylase, which uses p-hydroxybenzoate as a substrate, further demonstrating the molecule's fluorescent properties. nih.gov

| Method | Parameter | Typical Wavelength (nm) | Reference |

|---|---|---|---|

| Spectrophotometry (UV-Vis) | Absorption Maximum 1 | ~208 | sielc.com |

| Absorption Maximum 2 | ~258 | sielc.com | |

| Spectrofluorometry | Excitation Wavelength (λex) | 280 | nih.gov |

| Emission Wavelength (λem) | 305 | nih.gov |

Electrochemical Methods for Compound Characterization

Electrochemical methods provide an alternative approach for the analysis of 4-hydroxybenzoate, offering high sensitivity, portability, and rapid analysis times. These techniques measure the electrochemical response (typically current) of the analyte at an electrode surface as a function of applied potential.

The phenolic hydroxyl group in the 4-hydroxybenzoate structure is electrochemically active and can be oxidized at a specific potential. nih.govVoltammetric sensors , particularly those based on modified electrodes, have been developed for the quantitative analysis of p-hydroxybenzoic acid (PHBA). nih.govacs.org For instance, an anodized screen-printed graphene electrode has been successfully used for this purpose. nih.gov

Differential Pulse Voltammetry (DPV) is a commonly used technique that offers good sensitivity and resolution. In one study, DPV was performed with a potential range of 0.0 to +1.0 V, showing an irreversible oxidation peak for PHBA at approximately +0.65 V. nih.gov The peak current is directly proportional to the concentration of the analyte, allowing for quantitative determination. The development of specialized biosensors for benzoic acid derivatives further highlights the utility of electrochemical principles in detecting these compounds. nih.gov

| Technique | Electrode Type | Key Parameter | Value | Reference |

|---|---|---|---|---|

| Differential Pulse Voltammetry (DPV) | Anodized Screen-Printed Graphene Electrode (SPGE) | Potential Range | 0.0 to +1.0 V | nih.gov |

| Oxidation Peak Potential | ~ +0.65 V | nih.gov | ||

| Pulse Amplitude | 175 mV | nih.gov |

Quantitative Determination in Complex Research Matrices (e.g., synthetic mixtures, material samples)

Analyzing Calcium bis(4-hydroxybenzoate) in complex research matrices, such as synthetic polymers, cosmetics, or pharmaceutical formulations, requires effective sample preparation to isolate the analyte from interfering substances. nih.govoup.com The goal of sample preparation is to extract the 4-hydroxybenzoate anion efficiently and provide a clean sample for instrumental analysis.

Commonly employed extraction techniques include:

Liquid-Liquid Extraction (LLE): This classic method uses immiscible solvents to separate the analyte based on its relative solubility.

Solid-Phase Extraction (SPE): This technique involves passing the sample through a cartridge containing a solid adsorbent that retains either the analyte or the impurities, allowing for their separation. nih.gov A Sep-Pak C18 cartridge has been used effectively to clean up cosmetic sample extracts before HPLC analysis. nih.gov

Matrix Solid-Phase Dispersion (MSPD): This method involves blending the sample with a solid support material, which is then used as a chromatographic column to elute the analyte. iaea.org

The choice of extraction method is critical for achieving accurate and reproducible results. The efficiency of the entire analytical procedure is often evaluated by determining the recovery percentage, which is the amount of analyte detected after sample preparation and analysis compared to the initial amount known to be in the sample. High recovery rates are indicative of an effective method.

| Matrix | Analytical Method | Average Recovery (%) | Reference |

|---|---|---|---|

| Infant Formulae | HPLC-UV | 88–108% | nih.gov |

| Cosmetics | HPLC-UV/Fluorescence | 98.9–102.7% | nih.gov |

| Cream Samples | HPLC-UV | 85.6–103.0% | core.ac.uk |

| Spiked Water Samples | UV-Vis Spectrometry | 88.8–100.6% | nih.gov |

Environmental and Biodegradation Research Involving 4 Hydroxybenzoate Derivatives

Microbial Metabolism and Enzymatic Degradation Pathways of 4-Hydroxybenzoate (B8730719)

Microorganisms have evolved diverse and sophisticated enzymatic pathways to metabolize 4-hydroxybenzoate (4-HBA), a common aromatic compound found in nature as a product of lignin (B12514952) degradation and as an intermediate in the breakdown of various xenobiotics. cabidigitallibrary.orgrupahealth.com The microbial degradation of 4-HBA is a crucial component of the global carbon cycle. The metabolic routes employed are dependent on the specific microbial species and the prevailing environmental conditions, particularly the availability of oxygen. cabidigitallibrary.orgmdpi.com

Under aerobic conditions, the most prevalent route for 4-HBA degradation is the protocatechuate pathway . cabidigitallibrary.org This pathway is initiated by the hydroxylation of 4-HBA at the C3 position to form protocatechuate. mdpi.comoup.com This reaction is catalyzed by the enzyme 4-hydroxybenzoate 3-monooxygenase, a flavoprotein that utilizes molecular oxygen and a reducing agent like NADPH. wikipedia.orgwikipedia.org Following its formation, protocatechuate undergoes ring cleavage by dioxygenases, which can occur through either ortho- or meta-cleavage pathways, ultimately leading to intermediates that enter the tricarboxylic acid (TCA) cycle. mdpi.comresearchgate.net Numerous bacterial genera, including Pseudomonas, utilize this pathway. oup.comnih.gov

Another significant aerobic degradation route is the gentisate pathway . nih.gov In this pathway, 4-HBA is converted to gentisate (2,5-dihydroxybenzoate). nih.govasm.org This conversion can occur through a reaction involving an NIH shift. cabidigitallibrary.org The gentisate is then cleaved by gentisate 1,2-dioxygenase, and the resulting products are further metabolized to enter central metabolic pathways. nih.gov Certain species of Bacillus have been shown to degrade 4-HBA via the gentisate pathway. nih.govasm.org

Some microorganisms employ alternative aerobic degradation strategies. For instance, Enterobacter cloacae has been observed to first hydrolyze esters of 4-hydroxybenzoic acid (parabens) to 4-HBA, which is then decarboxylated to phenol (B47542). researchgate.netnih.govresearchgate.netasm.org This represents a departure from the more common protocatechuate pathway. researchgate.netresearchgate.net

Under anaerobic conditions, the metabolism of 4-HBA proceeds through different enzymatic reactions. In the absence of oxygen, the initial activation of the aromatic ring often involves its conversion to a coenzyme A (CoA) thioester. nih.govnih.gov For example, in the photosynthetic bacterium Rhodopseudomonas palustris, the first step is the formation of 4-hydroxybenzoyl-CoA, catalyzed by 4-hydroxybenzoate-CoA ligase. nih.gov This is a common strategy in the anaerobic degradation of aromatic compounds. nih.gov Following this activation, the aromatic ring is typically reduced and then cleaved. Some anaerobic bacteria, such as Clostridium hydroxybenzoicum, can reversibly decarboxylate 4-hydroxybenzoate to phenol. nih.gov Strains of Acinetobacter johnsonii and Klebsiella oxytoca have also been identified as capable of degrading 4-HBA under anaerobic conditions. proquest.com

Key Microbial Degradation Pathways of 4-Hydroxybenzoate

| Pathway | Conditions | Key Intermediate(s) | Key Enzyme(s) | Example Microorganism(s) |

|---|---|---|---|---|

| Protocatechuate Pathway | Aerobic | Protocatechuate | 4-hydroxybenzoate 3-monooxygenase, Protocatechuate 3,4-dioxygenase | Pseudomonas putida, Burkholderia xenovorans mdpi.comnih.govplos.org |

| Gentisate Pathway | Aerobic | Gentisate | Gentisate 1,2-dioxygenase | Bacillus laterosporus nih.govasm.org |

| Phenol Pathway | Aerobic | Phenol | 4-hydroxybenzoate decarboxylase | Enterobacter cloacae researchgate.netresearchgate.net |

| Coenzyme A Thioester Pathway | Anaerobic | 4-hydroxybenzoyl-CoA | 4-hydroxybenzoate-CoA ligase | Rhodopseudomonas palustris, denitrifying Pseudomonas sp. nih.govnih.gov |

Role in the Biodegradation of Aromatic Compounds and Polymers

4-Hydroxybenzoate is a pivotal intermediate in the microbial catabolism of a wide array of natural and synthetic aromatic compounds. cabidigitallibrary.orgmdpi.com Its formation represents a convergence point in the degradation pathways of more complex molecules, funneling them into central metabolic routes. One of the most significant natural sources leading to 4-HBA is lignin, a complex polymer abundant in plant biomass. cabidigitallibrary.org During the microbial breakdown of lignin, various low-molecular-weight aromatic compounds are released, which are subsequently metabolized through pathways that often yield 4-HBA as a central intermediate. cabidigitallibrary.org

In addition to lignin, 4-HBA is a key metabolite in the degradation of numerous other aromatic compounds. For instance, bacteria capable of breaking down compounds like toluene, xylene, and benzoate (B1203000) often do so via pathways that converge on 4-HBA. rupahealth.com The degradation of cyclohexane (B81311) carboxylate by some microorganisms has also been shown to proceed through the formation of 4-hydroxybenzoate and then protocatechuate. researchgate.net

A significant area of environmental research is the biodegradation of synthetic polymers, and 4-HBA and its derivatives play a role here as well. Parabens, which are esters of 4-hydroxybenzoic acid, are widely used as preservatives in cosmetics, pharmaceuticals, and food products. researchgate.netnih.gov Several bacterial species, including strains of Enterobacter cloacae, Pseudomonas, and Burkholderia, have demonstrated the ability to degrade parabens. researchgate.netnih.gov The initial step in this degradation is the hydrolysis of the ester bond, which releases 4-hydroxybenzoic acid. researchgate.netnih.govasm.org This 4-HBA is then further metabolized by the pathways described in the previous section. researchgate.net

4-Hydroxybenzoate as a Metabolite in the Biodegradation of Various Compounds

| Original Compound/Polymer | Type | Microorganism(s) Involved | Role of 4-Hydroxybenzoate |

|---|---|---|---|

| Lignin | Natural Polymer | Various bacteria and fungi | Central intermediate from breakdown of lignin-derived aromatics cabidigitallibrary.org |

| Parabens (e.g., Methylparaben, Propylparaben) | Synthetic Compound | Enterobacter cloacae, Pseudomonas beteli, Burkholderia latens | Initial product of ester hydrolysis researchgate.netnih.gov |

| Toluene, Xylene, Benzoate | Synthetic/Natural Aromatic Compounds | Various bacteria | Intermediate in catabolic pathways rupahealth.com |

| Cyclohexane carboxylate | Alicyclic Compound | Various bacteria | Intermediate in the aerobic degradation pathway researchgate.net |

Biosynthesis Pathways and Environmental Cycling of 4-Hydroxybenzoate

The biosynthesis of 4-hydroxybenzoate in microorganisms is primarily accomplished through the shikimate pathway . thesciencenotes.comresearchgate.net This central metabolic pathway is responsible for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds in bacteria, fungi, and plants. thesciencenotes.comfrontiersin.org In the biosynthesis of 4-HBA, the key precursor from the shikimate pathway is chorismate. frontiersin.orgnih.gov The enzyme chorismate-pyruvate lyase (also known as UbiC) directly converts chorismate into 4-hydroxybenzoate and pyruvate. frontiersin.orgnih.govacs.orgfoodb.ca This is a critical step in the production of ubiquinone, a vital component of the electron transport chain in many bacteria. foodb.ca

Metabolic engineering efforts have targeted this pathway to enhance the microbial production of 4-HBA from renewable feedstocks like glucose. frontiersin.orgnih.govnih.gov By overexpressing key enzymes of the shikimate pathway and the ubiC gene, and by knocking out competing pathways, researchers have successfully engineered strains of Escherichia coli, Corynebacterium glutamicum, and Pseudomonas taiwanensis to produce significant quantities of 4-hydroxybenzoate. frontiersin.orgnih.govnih.govnih.gov An alternative microbial biosynthesis route proceeds via the amino acid tyrosine. frontiersin.org This pathway involves the deamination of tyrosine to 4-coumarate, which is then further processed to yield 4-hydroxybenzoate. frontiersin.org

4-Hydroxybenzoate is not only synthesized by microorganisms but is also naturally present in a variety of plants and food sources. It can be found in coconuts, green tea, wine, vanilla, and various berries and herbs. rupahealth.comwikipedia.orgfoodb.cahmdb.ca This widespread natural occurrence contributes to its presence in various ecosystems.

The environmental cycling of 4-hydroxybenzoate is intrinsically linked to the global carbon cycle. As a key intermediate in both the breakdown of complex natural polymers like lignin and the degradation of numerous synthetic aromatic pollutants, it represents a central hub in the processing of aromatic carbon in the environment. cabidigitallibrary.org Microorganisms in soil and aquatic environments rapidly degrade 4-HBA, preventing its accumulation and cycling the carbon back into the biosphere. cabidigitallibrary.org Its formation from a wide range of precursor compounds and its subsequent metabolism into central intermediates like those of the TCA cycle highlight its dynamic role in connecting complex aromatic carbon sources to the central carbon metabolism of microbial communities.

Future Directions and Emerging Research Avenues for Calcium Bis 4 Hydroxybenzoate

Advanced Spectroscopic Probes for Real-time Interaction Monitoring

Understanding the dynamic behavior of Calcium bis(4-hydroxybenzoate) as it interacts with other molecules or undergoes reactions is critical for harnessing its properties. While standard spectroscopic methods like FT-IR, Raman, and NMR have been instrumental in characterizing its static structure, the future lies in employing advanced, time-resolved techniques to monitor these interactions in real time. nih.gov

Future research will likely focus on applying techniques such as in situ and time-resolved Fourier Transform Infrared (FTIR) and Raman spectroscopy. These methods can track changes in vibrational modes as the carboxylate and hydroxyl groups of the 4-hydroxybenzoate (B8730719) ligand coordinate with calcium or interact with biological molecules, providing kinetic and mechanistic data. nih.gov For instance, monitoring these interactions can be crucial in understanding its behavior in biological systems or during the formation of coordination polymers.

Another promising area is the use of advanced fluorescence spectroscopy. If the compound or its interacting partners are fluorescent, techniques like Förster Resonance Energy Transfer (FRET) could be used to measure distances and monitor binding events at the nanoscale. Furthermore, integrating spectroscopic methods with microfluidic devices could allow for high-throughput screening of interactions under various conditions, providing a wealth of data on reaction kinetics and binding affinities with unprecedented speed and precision. nih.govacs.org X-ray Absorption Spectroscopy (XAS) combined with microfluidics has already been used to monitor the fast kinetics of calcium carbonate precipitation, demonstrating the potential for such integrated approaches. nih.govacs.org

| Spectroscopic Probe | Potential Application for Calcium bis(4-hydroxybenzoate) | Information Gained |

| Time-Resolved FTIR/Raman | Monitoring the formation of coordination polymers or binding to biological targets. | Real-time changes in molecular vibrations, reaction kinetics, and intermediate species. |

| In Situ X-ray Absorption Spectroscopy (XAS) | Studying the local coordination environment of the calcium ion during reactions. | Dynamic changes in bond distances, coordination number, and local geometry around the Ca2+ center. nih.govacs.org |

| Advanced Fluorescence Spectroscopy (e.g., FRET) | Investigating interactions with fluorescently-labeled biological macromolecules. | Binding affinities, conformational changes, and nanoscale distance measurements. |

| NMR Spectroscopy | Elucidating solution-state structures and dynamic equilibria with other molecules. | Detailed structural information and exchange kinetics in solution. mdpi.com |

Rational Design of Next-Generation Calcium-Based Functional Materials